2-Methylundec-10-enal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
2-methylundec-10-enal |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h3,11-12H,1,4-10H2,2H3 |
InChI Key |
UWJZCNTXKQOKSA-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCC=C)C=O |
Canonical SMILES |
CC(CCCCCCCC=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylundec 10 Enal and Its Chiral Analogs
Total Synthesis Approaches to 2-Methylundec-10-enal
Key Synthetic Steps and Intermediates (e.g., cyclopropane (B1198618) intermediates, olefin metathesis)
Modern synthetic methods provide powerful tools for constructing the carbon framework of molecules like this compound with high precision.
Cyclopropane Intermediates: A notable strategy for synthesizing chiral building blocks involves the use of cyclopropane intermediates. researchgate.netresearchgate.net Specifically, chiral alcohols that are direct precursors to this compound, such as (2R)-2-methylundec-10-en-1-ol, have been successfully synthesized using transformations of cyclopropanol (B106826) intermediates. researchgate.netresearchgate.netresearchgate.net This methodology offers a robust way to construct the methyl-branched carbon skeleton required for the target molecule. researchgate.net For instance, a key C7-C16 segment of the natural product (+)-neopeltolide was assembled utilizing cyclopropanol intermediates. researchgate.net
Olefin Metathesis: Olefin metathesis is a powerful catalytic reaction for the formation and cleavage of carbon-carbon double bonds. iupac.orgnumberanalytics.com Cross-metathesis (CM), a type of olefin metathesis, can be employed to construct the enal functionality. For example, a reaction between a terminal olefin and an α,β-unsaturated aldehyde like crotonaldehyde (B89634), in the presence of a well-defined catalyst such as a Grubbs' ruthenium complex, can generate the desired enal structure. iupac.orgcaltech.edu This reaction has become a standard method in organic synthesis due to its tolerance of various functional groups and mild reaction conditions. numberanalytics.comthieme-connect.de
Stereoselective and Enantioselective Synthesis of this compound
Controlling the stereochemistry at the C2 position is paramount for obtaining enantiomerically pure (R)- or (S)-2-Methylundec-10-enal. This is achieved through asymmetric catalysis, the use of chiral auxiliaries, and stereoselective reactions.
Asymmetric Catalysis in Enal Synthesis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org Transition metals like rhodium, ruthenium, and palladium are often used in these catalytic systems. sioc-journal.cn For the synthesis of chiral aldehydes and their precursors, methods like the enantioselective allylation of ketones have been developed. ua.es For example, copper-catalyzed systems using allene (B1206475) gas can effectively perform enantioselective allylations. mit.edu Similarly, rhodium-catalyzed systems have been shown to achieve highly branch-selective and enantioselective allylic alkylation of ketones to produce chiral β-branched γ,δ-unsaturated ketones. organic-chemistry.org These catalytic methods represent a highly efficient approach to establishing the key stereocenter.
Chiral Auxiliary-Mediated Approaches
One of the most reliable methods for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.orgrsc.org This stereogenic group directs the stereochemical outcome of a reaction and is then cleaved to reveal the chiral product. wikipedia.org
Evans' oxazolidinone auxiliaries are widely used for this purpose. rsc.org The synthesis of (S)-2-methylundec-10-en-1-ol, the precursor to (S)-2-Methylundec-10-enal, exemplifies this approach. researchgate.net The process involves:
Acylation: The chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, is acylated with undec-10-enoic acid to form an N-acyl imide. researchgate.net
Diastereoselective Methylation: The resulting imide is converted to its enolate, and the steric bulk of the auxiliary directs the incoming methyl group to one face of the molecule, leading to a highly diastereoselective methylation. researchgate.net
Reductive Cleavage: The auxiliary is reductively removed, typically with a reagent like sodium borohydride (B1222165) (NaBH₄), to release the chiral primary alcohol, (S)-2-methylundec-10-en-1-ol, with high enantiomeric excess. researchgate.net
Oxidation: A final oxidation step furnishes the target aldehyde.
This sequence provides excellent control over the absolute stereochemistry of the α-methyl group. researchgate.net
| Step | Reagent/Reaction | Product | Enantiomer | Reference |
| 1 | Acylation with (S)-4-phenyl-2-oxazolidinone | (S)-4-phenyl-3-(undec-10-enoyl)oxazolidin-2-one | (S) | researchgate.net |
| 2 | Diastereoselective Methylation | (S)-3-((S)-2-methylundec-10-enoyl)-4-phenyloxazolidin-2-one | (S,S) | researchgate.net |
| 3 | Reductive Cleavage (NaBH₄) | (S)-2-methylundec-10-en-1-ol | (S) | researchgate.net |
| 4 | Oxidation (e.g., Swern) | (S)-2-methylundec-10-enal | (S) |
This table outlines the key steps for the synthesis of the (S)-enantiomer using a chiral auxiliary.
Diastereoselective and Enantioselective Alkylation and Allylation Reactions
The key to creating the chiral center in this compound is often a stereoselective alkylation or allylation reaction.
Diastereoselective Alkylation: As described in the chiral auxiliary approach, the α-methylation of an N-acyl oxazolidinone is a highly diastereoselective process. researchgate.netnih.gov The pre-existing chirality of the auxiliary effectively shields one face of the enolate intermediate, forcing the alkylating agent (e.g., methyl iodide) to attack from the less hindered face. researchgate.netwikipedia.org This results in the formation of one diastereomer in significant excess.
Enantioselective Allylation: Catalytic enantioselective allylation offers another advanced route. The Keck allylation, for example, uses a chiral catalyst to add an allyl group to an aldehyde with high enantioselectivity. researchgate.netresearchgate.net Such methods can be adapted to construct the necessary stereocenter in precursors to this compound. Boron-catalyzed allylations have also emerged as a powerful tool for the diastereo- and enantioselective allylation of ketones, providing access to tertiary homoallylic alcohols which are structurally related to the precursors needed for the target molecule. ua.es
Enantiomeric Excess Determination Methods in Synthesis
Determining the enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of a chiral substance. wikipedia.org It measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Several methods are employed to determine the enantiomeric excess of chiral molecules like the analogs of this compound.
Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases are powerful techniques for separating enantiomers and determining their ratios. uma.esgcms.cz For instance, chiral capillary GC columns, such as those with derivatized cyclodextrins, can resolve enantiomers of various compounds, including those found in fragrances. gcms.cz Similarly, chiral HPLC coupled with detectors like circular dichroism (CD) can be used for ee analysis, even without pure enantiomeric standards. uma.es
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), can be used to determine enantiomeric excess. researchgate.net The formation of diastereomeric species results in distinct signals in the NMR spectrum, allowing for quantification. researchgate.net For example, the enantiomeric excess of (R)-2-methylundec-10-en-1-ol has been estimated using ¹H NMR spectra of its corresponding Mosher ester derivative. researchgate.net
Optical Rotation: While traditional, measuring the optical rotation of a sample can provide its "optical purity." wikipedia.org This value is often, but not always, directly proportional to the enantiomeric excess. wikipedia.org The specific rotation of a mixture can be compared to the specific rotation of the pure enantiomer to determine the optical purity. chemistrysteps.com
Table 1: Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Application Example | Reference |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Resolution of limonene (B3431351) enantiomers. gcms.cz | gcms.cz |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral stationary phase or chiral mobile phase additive. | Determination of ee of promethazine (B1679618) and trimeprazine (B1682546) without pure standards. uma.es | uma.es |
| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. | Estimation of ee for (R)-2-methylundec-10-en-1-ol using its Mosher ester. researchgate.net | researchgate.net |
| Optical Rotation | Measurement of the rotation of plane-polarized light. | Calculation of optical purity based on the specific rotation of the pure enantiomer. wikipedia.orgchemistrysteps.com | wikipedia.orgchemistrysteps.com |
Chemoenzymatic and Biocatalytic Routes to this compound and Precursors
The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and environmentally friendly reaction conditions. mdpi.compolimi.it Chemoenzymatic approaches, which combine chemical and enzymatic steps, are increasingly employed for the synthesis of valuable compounds like fragrance aldehydes. mdpi.comacs.org
Several classes of enzymes are instrumental in the synthesis of aldehydes.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes. researchgate.netnih.govchemrxiv.org The challenge of cofactor regeneration (NAD(P)⁺) is often addressed by using whole-cell systems or enzyme cascades. researchgate.netnih.govchemrxiv.org For example, an E. coli strain co-expressing an ADH and an NADPH oxidase was developed for the oxidation of α,β-unsaturated alcohols to the corresponding aldehydes. researchgate.netnih.gov
Carboxylic Acid Reductases (CARs): CARs catalyze the reduction of carboxylic acids directly to aldehydes. chemrxiv.orgrsc.orgresearchgate.net These enzymes are dependent on ATP and NADPH. mdpi.comresearchgate.net They have a broad substrate scope and are used in enzymatic cascades to produce fragrance aldehydes from precursors like cinnamic acid derivatives. mdpi.comresearchgate.net
Alcohol Oxidases: These enzymes use molecular oxygen as an oxidant to convert alcohols to aldehydes, which is an advantage over ADHs that require stoichiometric cofactors. beilstein-journals.org For instance, an aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) was used for the biocatalytic preparation of trans-2-hexenal (B146799). beilstein-journals.org
Ene-Reductases (EREDs): Found in the Old Yellow Enzyme (OYE) family, EREDs catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated aldehydes and ketones. polimi.itd-nb.info This is a key step for generating chirality in the synthesis of fragrance compounds. mdpi.compolimi.it
Biocatalytic steps are often integrated into multi-step synthetic sequences, or "cascades," to produce complex molecules. acs.orgnih.gov These cascades can be performed in one-pot, which improves efficiency and reduces waste. nih.govrsc.org
Chemoenzymatic Cascades: These routes combine traditional chemical reactions with enzymatic transformations. For example, a chemoenzymatic cascade for producing fragrance aldehydes involved an initial metal-catalyzed Heck coupling to generate cinnamic acid derivatives, which were then fed into a biocatalytic system. mdpi.comresearchgate.net Another strategy combined a Wacker oxidation with a three-enzyme cascade (Baeyer-Villiger monooxygenase, esterase, and alcohol dehydrogenase) to produce aldehydes from phenylpropenes. nih.govrsc.org
Multi-Enzyme Cascades: These involve a series of enzymatic reactions. A one-pot, multi-enzyme system was used for the stereoselective reduction of an α-chloro-tetrasubstituted cyclohexenone, a key step in the synthesis of the Jessemal fragrance. acs.org This process utilized both an ene-reductase and an alcohol dehydrogenase. acs.org Similarly, whole-cell biocatalysts have been engineered to perform cascade reactions, such as the oxidation of α,β-unsaturated alcohols to aldehydes, by co-expressing an alcohol dehydrogenase, an NADPH oxidase, and a hemoglobin protein to improve oxygen supply. researchgate.netnih.gov
Protein engineering and directed evolution are powerful tools for creating biocatalysts with improved or novel activities for specific chemical transformations. d-nb.info
Engineering for Novel Reactivity: Ene-reductases have been engineered to catalyze new types of reactions. By replacing a key tyrosine residue with a non-protic amino acid, the natural reduction pathway was suppressed in favor of a reductive cyclization reaction, demonstrating the potential to create new C-C bond-forming enzymes. d-nb.info
Improving Catalytic Efficiency: The 4-OT enzyme has been engineered to enhance its promiscuous activity for the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, leading to highly enantioenriched γ-nitroaldehydes. acs.org This highlights the potential of engineering to develop novel biocatalysts for practical synthesis. acs.org
Multifunctional Biocatalysts: Efforts are underway to develop single enzymes, or multifunctional biocatalysts, that can catalyze multiple, distinct reaction steps. nih.gov This could streamline cascade processes by reducing the number of enzymes required. nih.gov For example, ene-imine reductases (Ene-IREDs) have been discovered that can sequentially reduce both a C=C double bond and an imine functional group. nih.gov
Table 2: Enzymes in Aldehyde Synthesis
| Enzyme Class | Function | Example Application | Reference |
|---|---|---|---|
| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols to aldehydes. | Oxidation of perillyl alcohol to perillaldehyde (B36042) in the synthesis of Lilybelle®. polimi.it | polimi.itresearchgate.netnih.gov |
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes. | Production of fragrance aldehydes from cinnamic acid derivatives. mdpi.comresearchgate.net | mdpi.comchemrxiv.orgrsc.orgresearchgate.net |
| Alcohol Oxidases | Oxidation of alcohols to aldehydes using O₂. | Synthesis of trans-2-hexenal from trans-2-hexenol. beilstein-journals.org | beilstein-journals.org |
| Ene-Reductases (EREDs) | Asymmetric reduction of C=C double bonds. | Stereoselective reduction of an enone in the synthesis of Jessemal. acs.org | polimi.itd-nb.infoacs.org |
Integration of Biocatalysis into Synthetic Cascades
Synthesis of Isotopically Labeled this compound for Mechanistic and Biological Studies
Isotopically labeled compounds, where one or more atoms are replaced by their isotope (e.g., ²H, ¹³C, ¹⁵N), are invaluable tools in chemical and biological research. symeres.commedchemexpress.com They are used to trace the fate of molecules in metabolic pathways, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. symeres.comresearchgate.net
The synthesis of isotopically labeled this compound or its precursors can be achieved through several methods:
Using Labeled Precursors: A common strategy is to start the synthesis with a commercially available building block that already contains the isotopic label. symeres.com This labeled precursor is then carried through the synthetic sequence to produce the final labeled target molecule. symeres.comnih.gov
Isotope Exchange Reactions: For deuterium (B1214612) labeling, hydrogen/deuterium (H/D) exchange reactions can be employed. symeres.com These reactions replace specific hydrogen atoms with deuterium.
The synthesis of labeled fragrance ingredients, such as deuterium-labeled compounds, has been reported for use as internal standards in GC/MS quantification, which is essential for studies like biodegradability tests. researchgate.net Mechanistic studies also heavily rely on isotopic labeling. For example, an isotopically labeled cyclization substrate was used to investigate the mechanism of a Re₂O₇-catalyzed reaction.
Natural Occurrence and Biosynthetic Pathways of 2 Methylundec 10 Enal
Isolation and Characterization from Biological Sources
2-Methylundec-10-enal has been identified in various biological contexts, ranging from insect secretions to plant volatiles. Its isolation and characterization are crucial for understanding its ecological roles and potential applications.
This aldehyde is a component of the chemical communication systems in certain insect species. For instance, it has been identified as a volatile compound in the secretions of various insects, where it can function as a pheromone. ntu.edu.sgresearchgate.net The specific blend of volatile compounds, including this compound, can convey information about species, sex, and reproductive status. researchgate.net The identification of such compounds typically involves the collection of insect secretions followed by analytical techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual volatile components.
Table 1: Reported Presence of this compound in Insect Secretions
| Insect Group | Type of Secretion | Method of Identification | Potential Function |
|---|---|---|---|
| Various flying insects (e.g., fruit flies, bees, wasps) | Pheromonal secretions | Gas Chromatography-Mass Spectrometry (GC-MS) | Pheromonal activity |
In addition to its role in the animal kingdom, this compound is also found in the complex mixtures of volatile organic compounds (VOCs) emitted by plants. aloki.huplos.org These plant volatiles play a critical role in plant defense, attracting pollinators, and mediating interactions with other organisms. plos.orgnih.gov The emission of specific volatiles, including this compound, can be induced by herbivore feeding, and these compounds can act as signals to attract natural enemies of the herbivores. aloki.huplos.org The analysis of plant volatiles often involves techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Table 2: Detection of this compound in Plant Volatiles
| Plant Family/Species | Plant Part | Inducing Factor | Analytical Method |
|---|---|---|---|
| Various plant families | Leaves, flowers | Herbivory, developmental stage | Headspace GC-MS |
Identification in Insect Secretions and Exudates
Elucidation of Biosynthetic Mechanisms Leading to this compound
The formation of this compound in organisms is a result of complex biosynthetic pathways, primarily rooted in fatty acid metabolism.
The biosynthesis of this compound originates from primary fatty acid metabolism. imperial.ac.ukuthscsa.edu Fatty acids, which are fundamental components of lipids, serve as the precursors for a vast array of secondary metabolites. The carbon backbone of this compound is derived from these fatty acid precursors through a series of enzymatic modifications. imperial.ac.ukfrontiersin.org The initial steps involve the synthesis of a saturated fatty acid chain, which then undergoes specific tailoring reactions to introduce the methyl group and the terminal double bond. uthscsa.edu
The conversion of a fatty acid precursor to this compound involves several key enzymatic steps. While the complete pathway is still under investigation in many organisms, it is understood to involve enzymes such as desaturases, which introduce double bonds, and reductases, which convert the carboxylic acid group of the fatty acid into an aldehyde. The introduction of the methyl group at the alpha-position is a critical step, likely catalyzed by a specific methyltransferase enzyme utilizing a methyl donor like S-adenosyl methionine. The final step is the reduction of the corresponding acyl-CoA or acyl-ACP to the aldehyde.
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. beilstein-journals.orgnih.gov In the context of this compound biosynthesis, stable isotopes such as ¹³C and ²H can be incorporated into presumed precursors, such as fatty acids or acetate. beilstein-journals.org By feeding organisms with these labeled compounds and then analyzing the resulting this compound using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine which atoms from the precursor are incorporated into the final product. pku.edu.cn This provides direct evidence for the biosynthetic route and the specific enzymatic transformations involved. beilstein-journals.org For instance, feeding with [1-¹³C]-acetate would be expected to result in a specific labeling pattern in the carbon chain of this compound, confirming its origin from the fatty acid synthase machinery.
Enzymatic Steps and Key Biotransformations
Comparative Biosynthesis in Different Organisms
The biosynthesis of this compound, a branched-chain unsaturated aldehyde, is a specialized metabolic process that appears to have evolved convergently in different kingdoms of life, namely in plants and insects. While comprehensive pathways are still under investigation, comparative analysis reveals distinct strategies centered around the modification of fatty acids.
In plants such as coriander (Coriandrum sativum), this compound is one of several C10 and C12 aliphatic aldehydes that contribute to the characteristic aroma of its leaves. wixsite.com The biosynthesis of these volatile compounds is not yet fully elucidated but is believed to originate from fatty acid precursors. wixsite.comresearchgate.net Plant biosynthesis of aldehydes typically involves the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids like linoleic and linolenic acid are converted into hydroperoxides. researchgate.net These intermediates are then cleaved by hydroperoxide lyase (HPL) to form various aldehydes. researchgate.net The formation of a methyl-branched aldehyde like this compound suggests a pathway involving a specific fatty acid precursor, likely modified by a series of desaturation and chain-shortening or elongation steps, followed by the action of specific reductases and other enzymes to yield the final aldehyde structure. However, the exact enzymes and genes responsible for this specific pathway in coriander are currently unknown and are an active area of research. wixsite.com
In insects, the biosynthesis of pheromones and other semiochemicals often involves the modification of fatty acids. While the specific pathway for this compound is not detailed in the provided search results, the synthesis of other insect pheromones provides a comparative model. For instance, the biosynthesis of the major pheromone component in the moth Chilecomadia valdiviana, (7Z,10Z)-7,10-hexadecadienal, starts from linoleic acid, which undergoes chain-shortening. researchgate.net It is plausible that a similar process occurs for this compound, where a longer-chain fatty acid is modified and shortened. The de novo synthesis of pheromones from precursors like stearic acid has also been demonstrated in insects, indicating that they possess the enzymatic machinery to build these molecules from basic fatty acid units. researchgate.net
The evolution of biosynthetic pathways for the same or similar compounds in plants and insects often occurs independently, a phenomenon known as convergent evolution. plantae.orgnih.govnih.gov For example, the pathways for iridoids and cyanogenic glucosides in plants and insects use different enzymes to catalyze the same reactions on shared intermediates. nih.govnih.gov This suggests that while the general precursor class (fatty acids) for this compound is likely conserved, the specific enzymes—such as desaturases, acyl-CoA reductases, and enzymes responsible for methyl branching—are probably distinct and have evolved independently in plants and insects to fulfill specific ecological roles, such as defense or chemical communication. plantae.orgresearchgate.net
The following table summarizes the current understanding and hypotheses regarding the comparative biosynthesis of this compound.
| Feature | Plants (e.g., Coriandrum sativum) | Insects |
| Precursor Class | Fatty Acids (e.g., Linoleic, Linolenic Acid). researchgate.net | Fatty Acids (e.g., Stearic Acid, Linoleic Acid). researchgate.net |
| Proposed Pathway | Lipoxygenase (LOX) pathway followed by hydroperoxide lyase (HPL) action and subsequent modifications. wixsite.comresearchgate.net | Fatty acid synthesis followed by chain-shortening/modification and functional group transformation. researchgate.net |
| Key Enzymes | Not fully elucidated; likely involves specific synthases, desaturases, and reductases. wixsite.com | Not fully elucidated for this specific compound; likely involves fatty acid synthases, desaturases, and reductases. researchgate.net |
| Evolutionary Origin | Convergent; enzymes evolved independently. plantae.orgnih.gov | Convergent; enzymes evolved independently. plantae.orgnih.gov |
Reactivity and Mechanistic Organic Chemistry of 2 Methylundec 10 Enal
General Reaction Profile of α,β-Unsaturated Aldehydes (Enals)
α,β-Unsaturated aldehydes, or enals, are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. wikipedia.org This conjugation gives rise to a unique electronic structure that governs their reactivity. The electronegative oxygen atom of the carbonyl group withdraws electron density, not only from the carbonyl carbon but also from the β-carbon of the alkene, through resonance. pressbooks.publibretexts.orgopenstax.org This electronic delocalization results in two electrophilic sites within the molecule: the carbonyl carbon (C-2) and the β-carbon (C-4). pressbooks.pub Consequently, nucleophiles can attack at either of these positions, leading to two primary modes of addition: direct (1,2-addition) and conjugate (1,4-addition). pressbooks.publibretexts.orglibretexts.org
Nucleophilic Addition Reactions to the Carbonyl Group
Direct nucleophilic addition, also known as 1,2-addition, occurs at the carbonyl carbon. pressbooks.pub This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. pressbooks.pubopenstax.org The reaction mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an allylic alcohol.
Conjugate Addition Reactions (Michael Additions) to the Alkene
Conjugate addition, or 1,4-addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. pressbooks.publibretexts.orgwikipedia.org This reaction is typical for "soft" or weaker nucleophiles, including amines, thiols, cyanides, and organocuprates (Gilman reagents). pressbooks.publibretexts.orgfiveable.me The mechanism proceeds via the attack of the nucleophile on the β-carbon, which causes a shift of the π-electrons to form a resonance-stabilized enolate intermediate. pressbooks.publibretexts.orgfiveable.me Protonation of this enolate at the α-carbon, followed by tautomerization, yields the saturated carbonyl compound. pressbooks.pubwikipedia.org The Michael addition, a specific type of conjugate addition, utilizes an enolate as the nucleophile. pressbooks.pub
| Reaction Type | Nucleophile Type | Site of Attack | Initial Product | Final Product |
| 1,2-Addition | Strong (e.g., Grignard) | Carbonyl Carbon | Alkoxide | Allylic Alcohol |
| 1,4-Addition (Conjugate) | Weak (e.g., Amines, Cuprates) | β-Carbon | Enolate | Saturated Aldehyde |
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde functional group in α,β-unsaturated aldehydes can undergo both oxidation and reduction. Oxidation typically converts the aldehyde to a carboxylic acid. nih.gov This can be achieved using various oxidizing agents. For instance, some cytochrome P450 enzymes have been shown to catalyze the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids. nih.gov
Reduction of α,β-unsaturated aldehydes presents a more complex scenario due to the presence of two reducible functional groups: the aldehyde and the alkene. Selective reduction of the carbonyl group to an unsaturated alcohol is a thermodynamically unfavored but industrially significant transformation, often requiring specialized catalysts. acs.orgtandfonline.com Conversely, reduction of the carbon-carbon double bond (1,4-reduction) to yield a saturated aldehyde is also possible. Iridium-catalyzed systems have demonstrated high selectivity for the 1,4-reduction of α,β-unsaturated aldehydes and ketones. mdpi.com Furthermore, some cytochrome P450 enzymes have also been found to catalyze the reduction of α,β-unsaturated aldehydes to their corresponding alcohols. nih.gov The choice of reducing agent and reaction conditions determines the outcome of the reduction.
Specific Reaction Mechanisms Involving 2-Methylundec-10-enal
The dual functionality of this compound allows for a range of specific reactions that can build complex molecular architectures.
Cyclization Reactions and Annulation Strategies
The presence of a terminal alkene at a suitable distance from the aldehyde group in this compound opens up possibilities for intramolecular cyclization reactions. Electrophilic cyclization is a powerful strategy for constructing cyclic compounds. sioc-journal.cn For instance, in a related system, the AlCl3-catalyzed reaction of methyl 10-undecenoate with an aldehyde proceeds via an initial ene reaction followed by cyclization. researchgate.net While not a direct example with this compound, this illustrates a plausible pathway where the terminal alkene could act as a nucleophile, attacking an activated aldehyde or a related electrophile to form a cyclic structure. Mercury(II) salts are also known to mediate the cyclization of unsaturated compounds. beilstein-journals.org
Annulation strategies, which involve the formation of a new ring onto an existing structure, can also be envisioned. The Robinson annulation, for example, is a classic method that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. pressbooks.pub Although this typically involves a ketone enolate, the principles could be adapted to systems involving this compound.
Cross-Coupling Reactions and Olefin Metathesis with the Alkene
The terminal alkene in this compound is a versatile handle for carbon-carbon bond formation through cross-coupling and olefin metathesis reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. acs.org The terminal alkene of this compound can be functionalized, for example, through diboration, to create an alkyl boronate ester. nih.gov This intermediate can then participate in Suzuki-Miyaura cross-coupling reactions with various organic halides to introduce new substituents. nih.gov Reductive cross-coupling of terminal alkenes with N-heteroaryl bromides, catalyzed by palladium and copper hydride systems, provides another route for C-C bond formation. rsc.org
Olefin Metathesis: Olefin metathesis is a highly efficient reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). caltech.eduorganic-chemistry.orgnobelprize.org The terminal alkene of this compound can undergo several types of metathesis reactions:
Cross-metathesis with another olefin allows for the synthesis of new, more complex unsaturated aldehydes. caltech.eduorganic-chemistry.org
Ring-closing metathesis (RCM) could be employed if another double bond is introduced into the molecule at an appropriate position, leading to the formation of macrocyclic structures.
Self-metathesis of this compound would lead to the formation of a symmetrical C22 di-aldehyde and ethylene (B1197577) gas. researchgate.net
The compatibility of Grubbs catalysts with various functional groups, including aldehydes, makes olefin metathesis a particularly attractive strategy for modifying this compound. organic-chemistry.org
| Reaction | Catalyst/Reagent | Alkene Transformation | Potential Product Type |
| Diboration/Suzuki Coupling | Diboron reagent, Pd catalyst | Alkene → Alkyl boronate → Coupled product | Substituted undecenal derivative |
| Reductive Cross-Coupling | Pd and CuH catalysts | Alkene + N-heteroaryl bromide | N-heteroaryl substituted undecanal |
| Cross-Metathesis | Grubbs or Schrock catalyst | Alkene + Partner olefin | New unsaturated aldehyde |
| Self-Metathesis | Grubbs or Schrock catalyst | 2 x Alkene | Symmetrical C22 di-aldehyde |
Acid- and Base-Catalyzed Transformations
The aldehyde group and the terminal alkene in this compound are susceptible to transformations under both acidic and basic conditions.
Acid-Catalyzed Transformations Lewis and Brønsted acids can activate the carbonyl group, facilitating various reactions. For instance, Lewis acids like titanium tetrachloride (TiCl₄) can catalyze the reduction of aldehydes to alcohols. purdue.edu In the presence of a hydride source such as borane-ammonia (BH₃-NH₃), the TiCl₄/BH₃-NH₃ system can efficiently reduce aldehydes and ketones. purdue.edu The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a hydride. purdue.edu While direct studies on this compound are not prevalent, this methodology is general for aldehydes. purdue.edu Other acid-catalyzed reactions applicable to related structures include transesterification, where an ester derivative could be transformed in the presence of an acid catalyst. researchgate.netacs.org
Base-Catalyzed Transformations Under basic conditions, the α-proton of this compound can be abstracted to form an enolate. This intermediate is a powerful nucleophile in reactions like aldol additions and condensations. However, for α,β-unsaturated aldehydes like acrolein or crotonaldehyde (B89634), base-catalyzed polymerizations or Michael additions are common. In the case of this compound, which is not α,β-unsaturated, intramolecular reactions are possible. For example, base-catalyzed cyclizations can occur if a suitable electrophilic site can be generated within the molecule. In studies on analogous, shorter-chain unsaturated aldehydes, base-catalyzed intramolecular aldol-type reactions have been explored, though they can be complicated by competing elimination reactions. ucl.ac.uk
Catalytic Studies of this compound Transformations
Catalysis offers a powerful toolkit to selectively transform this compound, targeting either the aldehyde, the alkene, or enabling tandem reactions involving both functionalities.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to activate substrates. For α,β-unsaturated aldehydes, a primary activation mode is the formation of a reactive iminium ion intermediate with a chiral secondary amine catalyst. While this compound is not conjugated, it can be converted to its α,β-unsaturated isomer, or similar catalytic principles can be applied to its derivatives. For instance, enantioselective organocatalytic transfer hydrogenation is a powerful method for reducing enals to chiral saturated aldehydes. researchgate.net Furthermore, chiral Lewis acids have been employed to catalyze Mukaiyama-Michael additions to unsaturated acyl oxazolidinones, a reaction class that demonstrates the utility of organocatalysis in complex bond formations. caltech.edu
Table 1: Examples of Organocatalytic Strategies for Unsaturated Aldehydes and Derivatives
| Catalytic Strategy | Catalyst Type | Substrate Class | Potential Transformation of this compound Derivative |
|---|---|---|---|
| Iminium Ion Catalysis | Chiral Secondary Amines (e.g., MacMillan catalysts) | α,β-Unsaturated Aldehydes | Conjugate additions, Cycloadditions |
| Enantioselective Transfer Hydrogenation | Chiral Brønsted Acids / Hantzsch Ester | Enals | Reduction of a C=C bond with stereocontrol |
| Asymmetric Michael Addition | Chiral Lewis Acids / Bisoxazolines | Unsaturated Acyl Imides | Enantioselective C-C bond formation |
Transition Metal Catalysis (e.g., Grubbs Catalyst)
The terminal alkene in this compound is an ideal handle for olefin metathesis reactions, catalyzed by transition metal carbene complexes, most notably Grubbs catalysts. wikipedia.org These ruthenium-based catalysts are known for their high functional group tolerance, including compatibility with aldehydes. harvard.edu
Ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) are the primary transformations enabled by these catalysts. harvard.edu For this compound, cross-metathesis with another olefin is a particularly relevant application. For example, a cross-metathesis reaction between a long-chain olefin and crotonaldehyde using a second-generation Grubbs catalyst has been reported to successfully yield a desired α,β-unsaturated enal. caltech.edu The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity than the first-generation catalysts, especially for challenging substrates like α,β-unsaturated carbonyl compounds. harvard.edusigmaaldrich.cn
Table 2: Comparison of Grubbs Catalyst Generations for Olefin Metathesis
| Catalyst Generation | Key Ligands | Activity | Functional Group Tolerance | Notes |
|---|---|---|---|---|
| First-Generation | Two Tricyclohexylphosphine (PCy₃) ligands | Moderate | Good | Stable and easy to handle. wikipedia.org |
| Second-Generation | One PCy₃ and one NHC ligand (e.g., SIMes, IMes) | High | Excellent | More reactive for hindered and electron-deficient olefins. sigmaaldrich.cn |
| Hoveyda-Grubbs | Chelating isopropoxybenzylidene ligand | High, good stability | Excellent | Catalyst is more easily removed from product mixtures. wikipedia.org |
Other transition metals are also used in the transformation of related structures. Nickel-containing catalysts have been used for the cooligomerization of butadiene with methyl acrylate (B77674) to produce undecatrienoates, showcasing C-C bond formation. researchgate.net Copper-deposited V₂O₅ has been studied as a catalyst for the transesterification of ethyl-10-undecenoate, a derivative of the target molecule. acs.org
Enantioselective Catalysis in Functionalization Reactions
Creating molecules with high enantiomeric purity is crucial in fields like pharmaceuticals and materials science. The chiral center at the C2 position of this compound makes it an interesting target for enantioselective synthesis and functionalization.
The synthesis of the corresponding chiral alcohol, (2R)-2-methylundec-10-en-1-ol, from cyclopropane (B1198618) intermediates has been reported, demonstrating that stereocontrol at this position is achievable. researchgate.netresearchgate.net This chiral alcohol serves as a valuable building block for natural product synthesis. researchgate.net
Modern catalytic methods offer pathways for the direct enantioselective functionalization of aldehydes and their derivatives. While specific studies on this compound are limited, general strategies are highly applicable.
Transition Metal-Catalyzed C-H Functionalization: This strategy aims to directly convert C-H bonds into new functional groups with stereocontrol. Catalysts based on cobalt rsc.org and copper d-nb.info have been developed for the enantioselective functionalization of C(sp³)–H bonds.
Decarbonylative Functionalization: A novel iron-catalyzed method allows for the enantioselective decarbonylative azidation and cyanation of aldehydes. nih.gov In this process, the aldehyde is converted into an alkyl radical with the loss of carbon monoxide, and this radical is then trapped by a nucleophile in an enantioselective manner. nih.gov
Table 3: Examples of Enantioselective Catalytic Functionalizations of Aldehydes
| Reaction Type | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Decarbonylative Azidation | Fe(OTf)₂ / Chiral Ligand | Substituted Aldehydes | Chiral Azides | Up to 94% ee | nih.gov |
| Diyne Cyclization / C-H Insertion | Copper / Chiral Ligand | Prochiral Diynes | Chiral Polycyclic Pyrroles | Up to 95% ee | d-nb.info |
These advanced catalytic systems highlight the potential for developing highly selective transformations of complex molecules like this compound, enabling the synthesis of valuable, optically pure compounds.
Advanced Analytical Characterization in Research of 2 Methylundec 10 Enal
High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives and Adducts
Spectroscopic methods are fundamental in determining the precise molecular structure of 2-Methylundec-10-enal and its reaction products. High-resolution techniques are particularly crucial for distinguishing between closely related isomers and identifying novel adducts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For a chiral molecule like this compound, advanced NMR techniques are indispensable.
Two-Dimensional (2D) NMR Spectroscopy resolves overlapping signals that are common in complex 1D spectra, providing clear information about molecular structure and connectivity. wikipedia.org Experiments like COSY (Correlation Spectroscopy) reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the entire spin system of the undecenal chain. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish one-bond and multiple-bond correlations between protons and carbon atoms, respectively. wikipedia.orglibretexts.org This is critical for confirming the position of the methyl group at C-2 and the terminal double bond at C-10, as well as for identifying the site of modification in derivatives or adducts. For example, an HMBC spectrum would show a correlation between the aldehydic proton (H-1) and the carbons at C-2 and C-3, definitively placing the aldehyde group.
Chiral NMR Spectroscopy is essential for determining the enantiomeric excess of chiral aldehydes. bohrium.com This can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bohrium.comnih.gov Reaction of this compound with a chiral amine, for instance, forms diastereomeric imines that can be distinguished by ¹H NMR, allowing for the quantification of each enantiomer. nih.gov Alternatively, the use of a chiral solvating agent, such as a cationic cobalt(III) complex, can induce separate signals for the enantiomers in the NMR spectrum without covalent modification. bohrium.com This approach is powerful for analyzing the stereochemical outcome of asymmetric syntheses or enzymatic reactions involving this compound.
Table 1: Representative 2D NMR Correlations for Structural Elucidation of this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | H-1 ↔ H-2; H-10 ↔ H-11 | Confirms J-coupling between adjacent protons along the carbon chain. |
| HSQC | ¹H - ¹³C (one bond) | H-1 ↔ C-1; H-2 ↔ C-2; H-11 ↔ C-11 | Assigns protons directly to their attached carbons. |
| HMBC | ¹H - ¹³C (multiple bonds) | H-1 ↔ C-2, C-3; H-12 (CH₃) ↔ C-1, C-2, C-3 | Establishes long-range connectivity, confirming the position of the methyl group and aldehyde function. |
| NOESY | ¹H - ¹H (through space) | H-2 ↔ H-12 (CH₃) | Provides information on spatial proximity and stereochemistry. |
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This is crucial for identifying unknown compounds and confirming the structures of derivatives and adducts. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is separated from other components in a mixture before being ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound, with a prominent top peak at m/z 58. nih.gov HR-GC-MS can provide high-resolution data to confirm the identity of the compound even in complex fragrance mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govmdpi.com It is particularly useful for analyzing thermally labile or non-volatile derivatives of this compound. For instance, aldehydes are often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance ionization efficiency and chromatographic retention. nih.govnih.gov
Advanced Ionization and Analyzer Technologies such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used in LC-MS for soft ionization, which often preserves the molecular ion. mdpi.comroscoff-culture-collection.org Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, making it an exceptional tool for resolving complex mixtures and identifying adducts, such as those formed between reactive aldehydes and biological macromolecules. nih.gov Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments can be used to fragment selected ions, providing detailed structural information about derivatives. nih.govresearchgate.net
Table 2: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
| 41 | 85 | [C₃H₅]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 58 | 100 | [C₃H₆O]⁺ (McLafferty rearrangement product) |
| 69 | 50 | [C₅H₉]⁺ |
| 81 | 35 | [C₆H₉]⁺ |
| 95 | 20 | [C₇H₁₁]⁺ |
| 182 | <5 | [M]⁺ (Molecular Ion) |
Data derived from public spectral databases like PubChem CID 547085. nih.gov
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. spectroscopyonline.com They are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. mt.com
Infrared (IR) Spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum of this compound will exhibit characteristic absorption bands for the aldehyde group (C=O stretch and C-H stretch) and the terminal alkene group (C=C stretch and =C-H bends). A vapor-phase IR spectrum for this compound is available in public databases. nih.gov Analysis of these bands is critical for monitoring reactions involving these functional groups, such as oxidation of the aldehyde or addition reactions at the double bond.
Raman Spectroscopy offers complementary information to IR spectroscopy. mt.com While the C=O bond gives a strong signal in the IR spectrum, the non-polar C=C bond of the alkene typically produces a strong and sharp signal in the Raman spectrum. This makes Raman an excellent tool for studying the terminal double bond of this compound. Furthermore, Raman spectroscopy is less susceptible to interference from water, making it suitable for studying reactions in aqueous media. Differences in the vibrational spectra of different crystalline forms (polymorphs) of derivatives can also be detected, providing insight into solid-state structure. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | IR |
| Aldehyde | C=O Stretch | ~1725 - 1740 | IR (Strong), Raman (Medium) |
| Alkene | =C-H Stretch | ~3080 | IR, Raman |
| Alkene | C=C Stretch | ~1640 | Raman (Strong), IR (Medium) |
| Alkene | =C-H Bend (out-of-plane) | ~910 and ~990 | IR (Strong) |
| Alkyl | C-H Stretch | ~2850 - 2960 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) (e.g., GC-MS, LC-MS, ESI-MS, FT-ICR MS)
Advanced Chromatographic Methods for Complex Mixture Analysis
Chromatographic techniques are essential for separating this compound and its derivatives from complex sample matrices, such as essential oils, food products, or biological fluids, prior to detection and quantification.
Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. sepsolve.com This technique employs two columns with different stationary phases connected by a modulator. labcompare.com The entire sample is subjected to separation in both dimensions, spreading the components across a two-dimensional plane. mdpi.com
This enhanced resolution is invaluable for the analysis of complex samples containing this compound, such as fragrance compositions where hundreds of volatile compounds may be present. chromatographytoday.com GCxGC can effectively separate isomers and overcome co-elution problems that plague 1D GC, leading to more accurate identification and quantification. mdpi.comlabcompare.com When coupled with a mass spectrometer (GCxGC-MS), it becomes a powerful tool for both targeted analysis of known derivatives and untargeted profiling to discover novel adducts. chromatographytoday.com
Table 4: Comparison of 1D GC and GCxGC for Fragrance Analysis
| Feature | 1D Gas Chromatography (GC) | Multi-Dimensional Gas Chromatography (GCxGC) |
| Peak Capacity | Low to Moderate (~200-400 peaks) | Very High (>1000 peaks) |
| Resolution | Limited, frequent co-elution | Greatly enhanced, resolves complex mixtures |
| Sensitivity | Standard | Improved due to peak focusing by the modulator |
| Data Complexity | 2D Chromatogram (Time vs. Intensity) | 3D Chromatogram/Contour Plot (¹t vs. ²t vs. Intensity) |
| Application | Routine analysis of simple mixtures | Analysis of highly complex samples (e.g., essential oils, perfumes) |
HPLC and its advanced counterpart, UPLC, are cornerstone techniques for the analysis of a wide range of compounds, including aldehydes and their derivatives. nih.govfrontiersin.org These methods are particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. researchgate.net
In the context of this compound research, HPLC and UPLC are often used to analyze derivatives formed by reacting the aldehyde with a labeling reagent. Derivatization with DNPH, for example, creates a stable hydrazone that can be easily detected by UV-Vis detectors. nih.govresearchgate.net This approach is a standard method for quantifying carbonyl compounds in various matrices. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. chromatographyonline.com A 40-minute HPLC run can often be reduced to under 10 minutes using a UPLC system, dramatically increasing sample throughput in research and quality control settings. This is highly advantageous for screening large numbers of samples or for monitoring the kinetics of a reaction involving this compound.
Table 5: Typical UPLC-UV Method for Aldehyde-DNPH Derivatives
| Parameter | Condition |
| System | ACQUITY UPLC System or equivalent |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | ~0.4 - 0.6 mL/min |
| Detection | UV at 360 nm |
| Analysis Time | < 10 minutes |
Based on typical methods for DNPH-derivatized aldehydes.
Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. ijpsjournal.comnih.gov They offer enhanced specificity, accuracy, and precision in sample analysis. ijpsjournal.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
GC-MS is a cornerstone for the analysis of volatile compounds like this compound. technologynetworks.com In this technique, the gas chromatograph separates the components of a sample mixture, which are then ionized and detected by the mass spectrometer. technologynetworks.com The resulting data is three-dimensional, providing retention time, ion intensity, and the mass-to-charge ratio (m/z) of the ions. technologynetworks.com
For enhanced sensitivity and specificity, particularly in complex matrices, GC-MS/MS is employed. mdpi.com This technique involves a second stage of mass analysis, which helps to reduce matrix interference and provide more definitive identification of the target analyte. mdpi.comeurl-pesticides.eu While GC-MS/MS is a powerful tool, its application in biomedical investigations for volatile compounds has been less common compared to single quadrupole GC-MS. mdpi.com However, it is frequently used for metabolomics studies, often involving derivatization of the analytes. mdpi.comshimadzu.com
A typical GC-MS analysis of this compound would involve separation on a suitable capillary column followed by mass spectrometric detection. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound (NIST Number: 151821), which shows a total of 87 peaks with a top peak at an m/z of 58. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):
LC-HRMS is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC analysis. protocols.io It combines the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of a high-resolution mass spectrometer. nih.govanimbiosci.org This enables the determination of the elemental composition of molecules and the identification of unknown compounds in complex samples. researchgate.net
The untargeted nature of many LC-HRMS workflows allows for the comprehensive profiling of metabolites and other compounds in a sample. nih.govanimbiosci.org In a typical LC-HRMS analysis, the sample is injected onto an LC column (e.g., a reverse-phase C18 column) and separated based on the components' affinity for the stationary and mobile phases. protocols.ionih.gov The eluent is then introduced into the high-resolution mass spectrometer for detection. nih.gov
Data from LC-HRMS can be processed using specialized software to identify and quantify compounds based on their accurate mass and retention time. protocols.io
Interactive Data Table: Comparison of Hyphenated Techniques for Aldehyde Analysis
| Technique | Principle | Advantages | Common Applications |
| GC-MS/MS | Combines gas chromatography for separation with tandem mass spectrometry for highly selective detection. technologynetworks.commdpi.com | Increased sensitivity and specificity, reduced matrix effects, superior identification of larger molecules compared to single quadrupole MS. mdpi.com | Metabolomics, analysis of volatile and semi-volatile compounds in complex matrices. mdpi.comshimadzu.comfilab.fr |
| LC-HRMS | Couples liquid chromatography for separation with high-resolution mass spectrometry for accurate mass detection. nih.govanimbiosci.org | High accuracy and sensitivity, suitable for non-volatile compounds, enables untargeted analysis and identification of unknowns. mdpi.comnih.gov | Metabolomics, environmental analysis, pharmaceutical analysis, exposomics. protocols.ionih.govanimbiosci.org |
Chiral Analysis Methodologies for Enantiomeric Purity and Absolute Configuration
The analysis of chiral molecules is critical as enantiomers can exhibit different biological activities. pharmaknowledgeforum.com
Mosher Ester Analysis
Mosher ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols. springernature.comnih.gov Although this compound is an aldehyde, this method is relevant as the aldehyde can be reduced to the corresponding chiral alcohol, 2-methylundec-10-en-1-ol, for analysis. The protocol involves the preparation of diastereomeric esters using the (S)- and (R)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.commatilda.science
The underlying principle is that the protons in these diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra. springernature.comnih.gov By comparing the chemical shift differences (ΔδSR) for various protons in the two diastereomeric esters, the absolute configuration of the original stereocenter can be deduced. springernature.commatilda.science This method is a reliable tool for assigning the absolute stereochemistry of chiral carbinol centers. umn.edu
Chiral Chromatography (GC-FID, HPLC-Chiral stationary phases)
Chiral chromatography is the primary technique for separating enantiomers and determining enantiomeric purity. gcms.cz
Chiral Gas Chromatography (GC):
Chiral GC is a powerful technique for the separation of volatile enantiomers. pharmaknowledgeforum.com It utilizes a capillary column containing a chiral stationary phase (CSP) to achieve separation. pharmaknowledgeforum.com Cyclodextrin-based stationary phases are the most commonly used and popular CSPs in chiral GC. pharmaknowledgeforum.comhplc.sk The separation is based on the differential interactions (e.g., inclusion complexing, hydrogen bonding) between the enantiomers and the chiral stationary phase. pharmaknowledgeforum.com
The selection of the appropriate chiral column is crucial and depends on the nature of the analyte. pharmaknowledgeforum.com For instance, cyclodextrin (B1172386) derivatives are often suitable for chiral hydroxyl compounds. pharmaknowledgeforum.com Chiral GC offers advantages such as fast analysis times, high resolution, and good reproducibility. pharmaknowledgeforum.com Two-dimensional GC (2D-GC), which couples an achiral column to a chiral column, can be used for the simultaneous separation of achiral impurities and enantiomers. pharmaknowledgeforum.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC has become a standard method for the analysis of chiral pharmaceutical compounds. chromatographyonline.comamericanpharmaceuticalreview.com It employs chiral stationary phases (CSPs) that can differentiate between enantiomers. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. chromatographyonline.com
The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. mdpi.com The choice of mobile phase can significantly influence the enantioselectivity. mdpi.com Chiral HPLC can be performed in normal-phase, reverse-phase, and supercritical fluid chromatography (SFC) modes, offering versatility for various applications. americanpharmaceuticalreview.com
Interactive Data Table: Overview of Chiral Analysis Methodologies
| Methodology | Principle | Compound Type | Key Information Provided |
| Mosher Ester Analysis | NMR analysis of diastereomeric esters formed with a chiral derivatizing agent (MTPA). springernature.comnih.gov | Chiral secondary alcohols (after reduction of the aldehyde). springernature.com | Absolute configuration of the stereocenter. springernature.commatilda.science |
| Chiral GC | Separation of volatile enantiomers on a gas chromatography column with a chiral stationary phase. pharmaknowledgeforum.comgcms.cz | Volatile chiral compounds. pharmaknowledgeforum.com | Enantiomeric purity, separation of enantiomers. pharmaknowledgeforum.com |
| Chiral HPLC | Separation of enantiomers on a high-performance liquid chromatography column with a chiral stationary phase. chromatographyonline.comamericanpharmaceuticalreview.com | Wide range of chiral compounds, including non-volatile ones. chromatographyonline.com | Enantiomeric purity, separation of enantiomers for analytical and preparative purposes. pensoft.net |
Biological and Ecological Roles of 2 Methylundec 10 Enal
Role as Semiochemicals and Pheromones in Invertebrates
Semiochemicals are signaling chemicals used for communication, which can be between individuals of the same species (intraspecific) or different species (interspecific). wikipedia.org
Intraspecific Chemical Communication (e.g., Sex Pheromones, Aggregation Pheromones)
Intraspecific communication relies on pheromones to mediate social behaviors such as mating, aggregation, and alarm signaling. wikipedia.org Sex pheromones are crucial for attracting mates, while aggregation pheromones draw individuals together for purposes like resource exploitation or defense. researchgate.netuomustansiriyah.edu.iq
Research into the chemical ecology of insects has identified numerous aldehydes and methyl-branched compounds as key components of pheromone blends. For instance, the related alcohol, (2R)-2-methylundec-10-en-1-ol, has been synthesized as a chiral building block for creating insect pheromones, indicating that structurally similar molecules have biological activity. researchgate.net However, specific studies identifying 2-Methylundec-10-enal as a sex or aggregation pheromone in any invertebrate species have not been documented.
Table 1: Documented Pheromonal Activity of this compound
| Pheromone Type | Target Species | Research Findings |
|---|---|---|
| Sex Pheromone | Not Documented | No data available |
Interspecific Chemical Communication (e.g., Allelochemicals: Allomones, Kairomones)
Allelochemicals are semiochemicals that mediate interactions between different species. entomologa.ru Allomones benefit the emitter (e.g., a repellent defense chemical), while kairomones benefit the receiver (e.g., a chemical cue that a predator uses to find its prey). uomustansiriyah.edu.iqentomologa.ru
While various aldehydes are known to function as allelochemicals in interspecific interactions, there is no specific research available that characterizes this compound as an allomone or a kairomone in any ecological context.
Table 2: Documented Allelochemical Activity of this compound
| Allelochemical Type | Emitter Species | Receiver Species | Ecological Context |
|---|---|---|---|
| Allomone | Not Documented | Not Documented | No data available |
Chemosensory Perception and Olfactory Mechanisms in Organisms
The perception of semiochemicals is mediated by the olfactory system, involving specific receptors and neural pathways.
Receptor Binding Studies (in vitro/in vivo, non-human models)
Understanding how a semiochemical functions requires studying its interaction with olfactory receptors (ORs). nih.gov These studies, conducted either in vitro (using isolated cells or proteins) or in vivo (in live organisms), can identify which receptors a specific compound binds to and activates. nih.govmdpi.com Such research is fundamental to deciphering the molecular basis of olfaction. researchgate.net
Currently, there are no published receptor binding studies, either in vitro or in vivo, for this compound in any organism. Therefore, the specific olfactory receptors that might detect this compound remain unknown.
Electrophysiological Studies (e.g., Electroantennography)
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to an olfactory stimulus. silvafennica.finih.gov A significant EAG response indicates that the insect's antenna can detect the presented chemical, making it a powerful tool for screening potentially bioactive compounds. researchgate.netpeerj.com
A review of the scientific literature reveals no electroantennography (EAG) studies that have specifically tested the antennal response of any insect species to this compound. Consequently, there is no electrophysiological data to confirm its detection by any organism.
Table 3: Electrophysiological and Receptor Binding Data for this compound
| Study Type | Organism/Model | Compound Tested | Findings |
|---|---|---|---|
| Receptor Binding (in vitro/in vivo) | Not Documented | This compound | No data available |
Ecological Significance and Behavioral Responses in Chemical Ecology
The ecological significance of a semiochemical is determined by the behavioral response it elicits in other organisms. These behaviors can range from attraction and repulsion to more complex actions related to mating, oviposition, or foraging.
Given the absence of specific research on this compound in the context of chemical ecology, its significance and the behavioral responses it may mediate are currently unknown. Further research is required to isolate this compound from a natural source and conduct behavioral bioassays to determine its function.
Host Location and Recognition
There is currently no specific scientific evidence available that directly implicates this compound in the processes of host location or recognition by any organism. While many insects and other animals rely on a complex blend of volatile organic compounds to find their hosts, the presence and function of this compound in such blends have not been reported in the reviewed literature. Research on insect semiochemicals often focuses on the major components of these blends, and it is possible that this compound could be a minor, yet unstudied, component. peerj.complantprotection.pl
Mating Behavior and Reproduction Modulation
The role of this compound in mating behavior and the modulation of reproduction also appears to be an uninvestigated area. Pheromones, which are crucial for these activities in many species, are typically highly specific. plantprotection.pl While related compounds, such as the alcohol (2R)-2-methylundec-10-en-1-ol, have been synthesized as potential building blocks for creating insect pheromones, this does not confirm a biological role for the aldehyde this compound itself. researchgate.net The specific involvement of this compound as a pheromone or a modulator of reproductive processes has not been documented in the accessible scientific literature.
Predator-Prey and Herbivore-Plant Interactions
Similarly, there is a lack of data supporting a function for this compound in the complex chemical communication that occurs during predator-prey and herbivore-plant interactions. Plants release a variety of volatile compounds when damaged by herbivores, which can serve to repel the herbivores or attract their natural enemies. peerj.com Insects, in turn, may use chemical signals for defense against predators. plos.orgmdpi.com However, this compound has not been identified as a key compound in these defensive or signaling cascades in the available research. One study on the volatile compounds from cotton leaves infected with Verticillium did identify "4-Methylundec-2-ene," a structurally different compound. xjnykx.com
Structure Activity Relationship Sar Studies of 2 Methylundec 10 Enal Derivatives
Design and Synthesis of 2-Methylundec-10-enal Analogs
The design and synthesis of analogs of this compound would involve systematic modifications to its core structure. These modifications typically target the carbon chain length, the position and nature of branching, the functionality of the aldehyde group, the position of the double bond, and the stereochemistry of the chiral center at the C-2 position. rsc.org
The carbon chain length of a pheromone is often critical for its activity. rsc.org For analogs of this compound, this would involve synthesizing homologs with shorter or longer carbon chains (e.g., 2-methyldec-9-enal (B14476365) or 2-methyldodec-11-enal). Studies on other lepidopteran pheromones have shown that even a change of one or two methylene (B1212753) groups can significantly reduce or eliminate the biological response. diva-portal.org
The methyl branch at the C-2 position is another key feature. Analogs could be synthesized by moving this methyl group to other positions along the chain (e.g., 3-methylundec-10-enal) or by replacing it with other alkyl groups (e.g., 2-ethylundec-10-enal). Research on methyl-branched hydrocarbons in insects suggests that the precise position of the methyl group is often crucial for receptor recognition. acs.org The synthesis of such branched compounds can be complex, often requiring chiral building blocks and stereoselective reactions to achieve the desired isomers. diva-portal.org
Table 1: Hypothetical Analogs of this compound with Modified Chain Length and Branching and Predicted Activity Based on General SAR Principles
| Analog Name | Modification from this compound | Predicted Biological Activity (Relative to Parent Compound) | Rationale based on Analogous Compounds |
| 2-Methyldec-9-enal | Shortened chain (C11) | Likely Reduced | Chain length is often highly specific for receptor fit. diva-portal.org |
| 2-Methyldodec-11-enal | Lengthened chain (C13) | Likely Reduced | Significant deviation from the optimal chain length typically decreases activity. diva-portal.org |
| 3-Methylundec-10-enal | Shifted methyl group | Likely Significantly Reduced | The position of alkyl branches is critical for specific pheromone-receptor interactions. rsc.orgacs.org |
| Undec-10-enal | No methyl branch | Likely Reduced or Inactive | The methyl group is likely a key feature for receptor binding and specificity. nih.gov |
| 2-Ethylundec-10-enal | Ethyl branch instead of methyl | Likely Reduced | The size and shape of the alkyl branch can impact the fit within the receptor binding pocket. |
The aldehyde and the terminal alkene are key functional groups in this compound. Their modification is a common strategy in SAR studies.
Alkene Position: The location of the double bond is critical. Shifting the double bond from the C-10 position to other locations (e.g., 2-methylundec-9-enal or 2-methylundec-8-enal) would likely have a profound impact on activity. Saturation of the double bond to create 2-methylundecanal (B89849) would also be a key modification to assess the importance of unsaturation. Studies on other unsaturated pheromones have demonstrated that both the position and geometry (E/Z) of the double bond are vital for biological function. diva-portal.org
Aldehyde Modification: The aldehyde group can be modified to other functional groups to probe its role in receptor binding. Common modifications include:
Reduction to the corresponding primary alcohol (2-methylundec-10-en-1-ol).
Oxidation to the carboxylic acid (2-methylundec-10-enoic acid).
Conversion to an ester (e.g., 2-methylundec-10-enyl acetate).
In many insect pheromone systems, changing the terminal functional group drastically reduces or abolishes the specific behavioral response, although some analogs may act as antagonists. diva-portal.org
Table 2: Hypothetical Analogs of this compound with Varied Functional Groups and Predicted Activity
| Analog Name | Modification from this compound | Predicted Biological Activity (Relative to Parent Compound) | Rationale based on Analogous Compounds |
| 2-Methylundec-9-enal | Shifted double bond position | Likely Significantly Reduced | Double bond position is crucial for the overall shape and electronic properties of the molecule. diva-portal.org |
| 2-Methylundecanal | Saturated (no double bond) | Likely Reduced or Inactive | The double bond is often essential for establishing the correct conformation for receptor binding. |
| 2-Methylundec-10-en-1-ol | Aldehyde reduced to alcohol | Likely Inactive as an agonist, possible antagonist | The aldehyde functionality is often a key binding determinant; the corresponding alcohol is a common metabolic product. diva-portal.org |
| 2-Methylundec-10-enoic acid | Aldehyde oxidized to acid | Likely Inactive | The change in polarity and hydrogen bonding capability would likely prevent effective receptor binding. |
Since this compound possesses a chiral center at the C-2 position, it exists as two enantiomers: (R)-2-Methylundec-10-enal and (S)-2-Methylundec-10-enal. The stereochemistry of pheromones is often critical, as biological systems, particularly olfactory receptors, are chiral environments. nih.gov In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. nih.govbeilstein-journals.org For example, in the case of the dermestid beetle pheromone, trogodermal, only the (R)-aldehyde isomer was found to be active. nih.gov Therefore, a crucial part of SAR studies for this compound would be the enantioselective synthesis of both the (R) and (S) isomers to determine their individual biological activities. This is often achieved using chiral starting materials or asymmetric synthesis methodologies. beilstein-journals.orgmdpi.com
Variation of Functional Groups (e.g., alkene position, aldehyde modification)
Correlation of Structural Features with Biological/Ecological Activity
The synthesized analogs would be subjected to biological assays to correlate their structural features with activity. This typically involves electrophysiological recordings from insect antennae (electroantennography, EAG) and behavioral assays.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. copernicus.org In semiochemistry, QSAR can be used to predict the activity of unsynthesized analogs and to gain insight into the nature of the pheromone-receptor interaction. nih.gov For this compound and its analogs, a QSAR study would involve:
Data Set Generation: Synthesizing a series of analogs with systematic variations and measuring their biological activity (e.g., EAG response).
Descriptor Calculation: Calculating various molecular descriptors for each analog, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.
Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed biological activity.
While a specific QSAR model for this compound is not available, studies on other insect pheromones have successfully used QSAR to understand how factors like chain length and functional group properties influence receptor response. acs.orgnih.gov Such models can help in the computational design of new, potentially more effective, semiochemicals. nih.gov
Ultimately, the biological activity of a semiochemical is determined by its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory neurons in an insect's antenna. nih.gov In vitro receptor binding assays are powerful tools to directly measure the affinity and specificity of a ligand (like this compound or its analogs) for a particular receptor. merckmillipore.comspringernature.com
These assays typically involve:
Receptor Expression: Expressing the target olfactory receptor in a heterologous system, such as cultured cells.
Competitive Binding: Using a radiolabeled or fluorescently-tagged ligand that is known to bind to the receptor. The unlabeled analogs of this compound would then be added in increasing concentrations to compete with the labeled ligand for binding to the receptor.
Affinity Determination: Measuring the concentration of the analog required to displace 50% of the labeled ligand (the IC50 value). This value is inversely proportional to the binding affinity of the analog for the receptor.
These studies can provide precise data on how structural modifications affect the direct interaction with the receptor, free from the complexities of the whole-organism behavioral response. nih.gov For example, such assays could definitively determine the binding affinities of the (R) and (S) enantiomers of this compound to a specific receptor, clarifying the stereochemical requirements for binding. nih.gov
Table 3: Illustrative Data from a Hypothetical Receptor Binding Assay for this compound Analogs (Note: This table is for illustrative purposes, based on principles from general receptor binding studies, as specific data for this compound is not available.)
| Compound | Receptor Target | IC50 (nM) | Relative Binding Affinity |
| (R)-2-Methylundec-10-enal | Hypothetical OR-X | 50 | High |
| (S)-2-Methylundec-10-enal | Hypothetical OR-X | 5000 | Low |
| 2-Methylundecanal | Hypothetical OR-X | >10000 | Very Low / Negligible |
| 2-Methylundec-10-en-1-ol | Hypothetical OR-X | >10000 | Very Low / Negligible |
This hypothetical data illustrates how binding assays could reveal a strong preference for the (R)-enantiomer and the necessity of both the aldehyde and alkene functional groups for high-affinity binding to a specific receptor.
Quantitative Structure-Activity Relationships (QSAR) in Semiochemistry
Rational Design of Mimics and Antagonists for Chemoecological Research
The rational design of mimics and antagonists for semiochemicals like this compound is a cornerstone of modern chemoecological research. This approach moves beyond simple screening to a more targeted, structure-based strategy for developing novel compounds that can modulate insect behavior. The design process for these molecules is deeply rooted in understanding the structure-activity relationships (SAR) at the olfactory receptor level. By systematically altering the molecular structure of a known semiochemical, researchers can elucidate the key features required for receptor binding and activation (agonism) or binding without activation (antagonism).
In the context of chemoecological research, mimics are designed to replicate the behavioral or physiological effects of the natural pheromone. This can be invaluable for developing lures for pest monitoring or mating disruption. The rational design of such mimics often involves creating more stable or potent analogues of the natural compound. nih.gov Conversely, antagonists are developed to block the perception of the natural pheromone, which can disrupt communication and be used for pest control. vanderbilt.edunih.gov The design of antagonists often involves creating molecules that bind to the receptor with high affinity but lack the intrinsic efficacy to activate it. plos.org
A significant target for the rational design of broadly effective antagonists is the highly conserved odorant receptor co-receptor (Orco). vanderbilt.edunih.govplos.org Since Orco is essential for the function of most odorant receptors in insects, antagonists targeting this co-receptor have the potential to disrupt the perception of a wide range of odorants, including aldehyde pheromones. plos.orgbiorxiv.org Research has led to the identification of Orco antagonists that can non-competitively inhibit the activation of odorant receptor complexes, providing a powerful tool for investigating insect olfaction and for the potential development of novel insect repellents. vanderbilt.edunih.gov
The following tables summarize key findings from SAR studies on related aldehyde pheromones and their receptors, which provide a framework for the rational design of mimics and antagonists for this compound.
Table 1: Structure-Activity Relationship of Aliphatic Aldehydes at the OR-I7 Receptor
This table illustrates how modifications to the structure of aliphatic aldehydes influence their activity as either agonists or antagonists at the rodent OR-I7 receptor, which is a model for studying aldehyde-binding olfactory receptors.
| Compound Name | Structure | Activity | Key Findings | Reference(s) |
| Octanal (B89490) | CH₃(CH₂)₆CHO | Agonist | Serves as a reference agonist for the OR-I7 receptor. | osti.govcuny.edu |
| Heptanal | CH₃(CH₂)₅CHO | Agonist | Shorter chain length than octanal but still acts as an agonist. | osti.gov |
| Hexanal | CH₃(CH₂)₄CHO | Antagonist | Chain is too short to activate the receptor, thus it binds and blocks activation by agonists. | osti.govresearchgate.net |
| Pentanal | CH₃(CH₂)₃CHO | Antagonist | Similar to hexanal, the short chain length leads to antagonistic activity. | researchgate.net |
| 4-Ethylcyclohexylacetaldehyde | C₂H₅C₆H₁₀CH₂CHO | Agonist | The constrained ring structure suggests a preference for a specific conformation (gauche) at the receptor. | cuny.edu |
| Cyclohexylacetaldehyde | C₆H₁₁CH₂CHO | Antagonist | Removal of the ethyl group from the agonist above results in a molecule that binds but does not activate the receptor. | cuny.edu |
Table 2: Examples of Pheromonal Aldehydes and Their Bioactivity in Insects
This table provides examples of methyl-branched and related aldehydes that function as pheromones in different insect species, highlighting the importance of specific structural features for biological activity.
| Compound Name | Insect Species | Function | Key Structural Features | Reference(s) |
| 2-Methylundecanal | (Saturated analogue) | Pheromone component | Methyl branch at the 2-position is crucial for its role in insect communication. | chemimpex.com |
| 4,8-Dimethyldecanal | Tribolium castaneum (Red flour beetle) | Aggregation Pheromone | Two methyl groups at specific positions (4 and 8) are key for its biological activity. | smolecule.com |
| 10-Methyldodecanal | Eburodacrys vittata | Attractant Pheromone | A single methyl group near the end of a C12 aldehyde chain. | mdpi.comoup.com |
| 11-Methyltridecanal | Eburodacrys dubitata | Attractant Pheromone | Homologue of 10-methyldodecanal, showing that chain length variation is important for species specificity. | mdpi.com |
| 3-Methylheptacosane | Lariophagus distinguendus | Contact Sex Pheromone | A methyl branch at the 3-position of a long-chain alkane is critical for pheromonal activity. | mdpi.com |
Theoretical and Computational Chemistry Studies of 2 Methylundec 10 Enal
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. openaccessjournals.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties. openaccessjournals.com
Electronic Structure Analysis (e.g., HOMO-LUMO, charge distribution)
The electronic structure of an α,β-unsaturated aldehyde like 2-methylundec-10-enal is characterized by the interplay between the alkyl chain, the methyl substituent, the carbon-carbon double bond, and the carbonyl group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is the lowest energy electronic excitation possible in a molecule and indicates its kinetic stability. schrodinger.com A smaller gap suggests higher reactivity. rsc.org
For α,β-unsaturated aldehydes, the HOMO is typically associated with the C=C π bond, while the LUMO is associated with the C=O π* antibonding orbital. worktribe.com The energy of these orbitals dictates the molecule's behavior as an electrophile or nucleophile. DFT calculations can precisely map the electron density and electrostatic potential, revealing the distribution of charge across the molecule. The oxygen atom of the carbonyl group, being highly electronegative, carries a partial negative charge, while the carbonyl carbon and the β-carbon of the double bond are electrophilic centers, susceptible to nucleophilic attack.
Studies on related polycyclic aromatic hydrocarbons (PAHs) with aldehyde functional groups (–CHO) have shown that the substitution of such groups can significantly reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. frontiersin.org
Table 1: Representative HOMO-LUMO Gap Data for Related Aldehydes (Calculated via DFT) It is important to note that these values are for illustrative purposes and are derived from studies on similar but different molecules. The exact values for this compound would require a specific computational study.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Acrolein | -7.8 | -1.5 | 6.3 |
| Crotonaldehyde (B89634) | -7.5 | -1.7 | 5.8 |
| Cinnamaldehyde (B126680) | -6.9 | -2.1 | 4.8 |
Conformational Analysis and Energy Minima
For α,β-unsaturated aldehydes, a key conformational feature is the rotation around the single bond between the α and β carbons, leading to s-cis and s-trans isomers. scielo.br The s-trans conformer is generally more stable. scielo.br Computational methods can map the potential energy surface by systematically changing dihedral angles to locate all stable conformers and the transition states that connect them. For long-chain molecules, this process can be complex, and methods like the "Method for the Incremental Construction and Exploration of the Potential Energy Surface" (MICE-PES) have been developed to build up the molecule incrementally for accurate conformational analysis. schrodinger.com
Reaction Mechanism Predictions and Transition State Elucidation (e.g., DFT studies)
DFT studies are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. nih.gov This allows for the prediction of reaction pathways, activation energies, and reaction rates.
For an unsaturated aldehyde, several reaction types are of interest, including nucleophilic additions to the carbonyl group (1,2-addition) or to the C=C double bond (1,4-addition), and oxidations. acs.org DFT calculations have shown that for the addition of primary amines to α,β-unsaturated aldehydes, 1,2-addition is often kinetically favored, though this can be influenced by steric and electronic factors. worktribe.comacs.org The presence of catalysts, such as Brønsted or Lewis acids, can dramatically alter the reaction's chemoselectivity by coordinating to the carbonyl oxygen. scielo.br Computational studies can model these catalytic effects, providing a detailed understanding of how catalysts function to lower activation barriers and direct the reaction to the desired product. scielo.br
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend theoretical chemistry to study the behavior of molecules over time, especially their interactions with other molecules, such as proteins.
Ligand-Receptor Interaction Modeling (e.g., pheromone-binding proteins)
As this compound is related to insect pheromones, understanding its interaction with pheromone-binding proteins (PBPs) is of great interest. PBPs are small, soluble proteins found in the antennae of insects that bind to pheromone molecules and transport them to olfactory receptors. researchgate.netresearchgate.net
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (the pheromone) to a receptor (the PBP). nih.gov This method scores different binding poses based on factors like shape complementarity and intermolecular forces. Studies on PBPs from various insect species have used homology modeling to build 3D structures of the proteins and then docked aldehyde pheromones like octadecanal (B32862) and (Z)-9-tetradecenal into their binding cavities. These studies reveal that the binding is often dominated by hydrophobic interactions between the aliphatic chain of the ligand and nonpolar amino acid residues within the PBP's binding pocket. Specific hydrogen bonds can also form between the aldehyde's oxygen atom and key residues in the protein, contributing to binding affinity and specificity.
Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, showing how the atoms move over time. nih.gov An MD simulation can reveal the flexibility of both the ligand and the protein upon binding and can help identify stable interactions that persist over the simulation time.
For a flexible molecule like this compound, MD simulations can show how its aliphatic tail folds to fit within the hydrophobic cavity of a PBP. The simulations can also reveal conformational changes in the PBP itself, such as the movement of alpha-helices, which can be crucial for ligand binding and subsequent release at the olfactory receptor. These dynamic insights are critical for understanding the mechanism of pheromone transport and recognition at a molecular level.
Computational Prediction of Spectroscopic Parameters
While comprehensive theoretical and computational studies published specifically for this compound are scarce, the methodologies for predicting its spectroscopic parameters are well-established within the field of computational chemistry. These predictions are invaluable for confirming molecular structure, assigning experimental signals, and understanding the electronic and vibrational properties of the molecule. The following sections describe the standard theoretical approaches that would be applied to this compound.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. researchgate.net For a molecule like this compound, with its distinct functional groups (aldehyde, alkene) and aliphatic chain, computational methods can provide significant insights.
Research Findings & Methodology
The most common and reliable method for calculating NMR chemical shifts is Density Functional Theory (DFT), particularly when combined with the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orggaussian.com This approach has proven effective for a wide range of organic molecules. mdpi.com The typical computational workflow involves several key steps:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, often using a DFT functional like B3LYP with a suitable basis set, such as 6-31G(d,p). For flexible molecules like this compound, a conformational search is crucial to identify the global minimum energy structure, as chemical shifts are sensitive to the molecule's three-dimensional arrangement. sciforum.net
Shielding Tensor Calculation: Using the optimized geometry, a GIAO-DFT calculation is performed to compute the absolute isotropic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C). This step is typically carried out at a higher level of theory, for instance, using the B3LYP functional with a larger basis set like 6-311+G(2d,p), to achieve better accuracy. mdpi.comresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can further refine the results by accounting for solvent effects. sciforum.netresearchgate.net
Chemical Shift Calculation: The calculated isotropic shielding values (σ_calc) are then converted into chemical shifts (δ_pred) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is:
δ_pred = σ_TMS - σ_calc
Alternatively, empirical linear scaling or offset correction methods can be applied to correct for systematic errors in the computational approach and improve agreement with experimental data. msu.ru
The predicted chemical shifts can then be compared with experimental spectra to confirm the structure or to unambiguously assign signals that may be difficult to interpret due to spectral overlap.
Illustrative Predicted NMR Data
The following tables present hypothetical ¹H and ¹³C NMR chemical shift data for this compound, as would be predicted using the GIAO/B3LYP methodology. The values are based on established chemical shift ranges for the respective functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data is illustrative)
| Atom # | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H1 | Aldehyde (-CHO) | 9.65 | d |
| H2 | C2-H | 2.45 | m |
| H3 | C2-CH₃ | 1.10 | d |
| H10 | =CH- | 5.80 | m |
| H11 | =CH₂ (trans) | 4.98 | ddt |
| H11 | =CH₂ (cis) | 4.92 | ddt |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data is illustrative)
| Atom # | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | Aldehyde (C=O) | 204.5 |
| C2 | C-CHO | 46.2 |
| C3 | C2-CH₃ | 13.5 |
| C4 | Alkyl Chain | 32.0 |
| C5 | Alkyl Chain | 29.1 |
| C6 | Alkyl Chain | 29.3 |
| C7 | Alkyl Chain | 29.0 |
| C8 | Alkyl Chain | 28.8 |
| C9 | Allylic (-CH₂-C=) | 33.8 |
| C10 | =CH- | 139.1 |
| C11 | =CH₂ | 114.2 |
Vibrational Frequency Calculations (IR, Raman)
Computational methods are essential for interpreting the complex vibrational spectra (Infrared and Raman) of organic molecules. cardiff.ac.uk By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions. wiley.com
Research Findings & Methodology
Similar to NMR predictions, DFT is the workhorse for vibrational frequency calculations. The process begins with an optimized molecular geometry, from which the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) are computed. mckendree.edufaccts.de Diagonalizing this matrix yields the harmonic vibrational frequencies and the normal modes (the collective atomic motions) for each vibration.
Key aspects of the methodology include:
Harmonic Approximation: The calculations are typically performed within the harmonic approximation, which treats the vibrations as simple harmonic oscillators. This introduces a known systematic error, as real molecular vibrations have anharmonic character.
Frequency Scaling: To compensate for the harmonic approximation and other method-inherent errors, the calculated harmonic frequencies are often multiplied by an empirical scaling factor. researchgate.net For calculations using the B3LYP functional, scaling factors are well-established and depend on the basis set used; a typical value is around 0.96-0.98. researchgate.netnih.gov This simple procedure significantly improves the agreement between theoretical and experimental frequencies.
Intensity Calculations: For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. wiley.com Computational programs calculate IR intensities from the derivatives of the dipole moment with respect to the normal mode coordinates and Raman activities from the corresponding polarizability derivatives. cardiff.ac.uk This allows for the prediction of not just the position but also the relative intensity of peaks, generating a full theoretical spectrum.
These calculations are particularly useful for unsaturated aldehydes like this compound, helping to distinguish the C=O stretch from the C=C stretch and to assign various C-H stretching and bending modes. acs.orgaip.org
Illustrative Predicted Vibrational Data
The table below shows illustrative predicted harmonic vibrational frequencies for the key functional groups in this compound, calculated at the B3LYP/6-311G(d,p) level of theory, along with a scaled frequency for better comparison with experimental values.
Table 3: Predicted Vibrational Frequencies for Key Modes of this compound (Data is illustrative; a scaling factor of 0.968 is assumed)
| Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|---|
| 3185 | 3083 | =C-H Stretch (asymmetric) | Medium | High |
| 3099 | 3000 | =C-H Stretch (symmetric) | Medium | High |
| 2955 | 2860 | C-H Stretch (Aldehyde) | Medium | Medium |
| 2920 | 2827 | C-H Stretch (Alkyl, asymmetric) | High | High |
| 2850 | 2759 | C-H Stretch (Alkyl, symmetric) | High | High |
| 1755 | 1700 | C=O Stretch (Aldehyde) | Very High | Medium |
| 1690 | 1636 | C=C Stretch | Medium | Very High |
| 1465 | 1418 | -CH₂- Scissoring Bend | Medium | Medium |
| 1380 | 1336 | -CH₃ Bending | Medium | Medium |
| 995 | 963 | =C-H Out-of-Plane Bend | High | Low |
Environmental Chemistry and Degradation of 2 Methylundec 10 Enal
Environmental Fate and Distribution Studies
The environmental distribution of 2-Methylundec-10-enal is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment.
Volatilization and Atmospheric Transport
Volatilization is anticipated to be a significant process for the environmental distribution of this compound from water and soil surfaces. epa.govnih.gov The tendency of an organic compound to volatilize is influenced by its vapor pressure and Henry's Law constant. For long-chain aldehydes, vapor pressure generally decreases as the carbon chain length increases. itrcweb.org However, aldehydes and ketones tend to be more volatile than their corresponding alcohols and carboxylic acids. itrcweb.org The terminal double bond in this compound does not significantly alter its volatility compared to a saturated aldehyde of similar molecular weight. Once in the atmosphere, the compound can be transported over distances, with the extent of transport depending on atmospheric conditions and its degradation rate.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds This table is generated based on data for structurally similar compounds and predictive models, as direct experimental values for this compound are not readily available in the cited literature.
| Property | Estimated Value for this compound | Reference Compound (Hexanal) | Significance |
|---|---|---|---|
| Molecular Weight (g/mol) | 182.30 | 100.16 nih.gov | Influences diffusion and transport rates. |
| logKow (Octanol-Water Partition Coefficient) | ~4.4 (estimated) | 1.78 nih.gov | Indicates potential for bioaccumulation and sorption to organic matter. |
| Vapor Pressure | Lower than shorter-chain aldehydes | 11.3 mmHg nih.gov | A key factor in determining the rate of volatilization. |
| Henry's Law Constant | Expected to be significant for volatilization | 2.13 x 10-4 atm-m3/mol nih.gov | Describes the partitioning between air and water. |
Adsorption and Mobility in Environmental Compartments
The movement of this compound in soil and sediment is largely controlled by its adsorption to organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. ecetoc.orgchemsafetypro.com For nonpolar organic compounds like this compound, Koc can be estimated from the octanol-water partition coefficient (logKow). ecetoc.orgwhiterose.ac.uk Given its relatively high estimated logKow, this compound is expected to have a high Koc value, indicating strong adsorption to soil and sediment organic carbon. chemsafetypro.com This strong adsorption would, in turn, limit its mobility and potential for leaching into groundwater. chemsafetypro.comeuropa.eu The mobility of chemicals in soil is generally inversely proportional to their adsorption coefficient.
Degradation Pathways and Mechanisms in the Environment
This compound can be degraded in the environment through both abiotic (non-biological) and biotic (biological) processes.
Abiotic Degradation (e.g., Photolysis, Hydrolysis, Oxidation)
Photolysis: Direct photolysis, the breakdown of a molecule by sunlight, is a potential degradation pathway for aldehydes in the atmosphere and surface waters. researchgate.netcopernicus.org Aldehydes absorb light in the UV spectrum, which can lead to the cleavage of chemical bonds. researchgate.netbeilstein-journals.org For unsaturated aldehydes, photolytic reactions can result in the formation of radical species or decarbonylation (loss of CO). researchgate.net The atmospheric lifetime of the compound will be influenced by its photolysis rate.
Hydrolysis: The aldehyde functional group can undergo hydrolysis by reacting with water to form a geminal diol (hydrate). wikipedia.orgmasterorganicchemistry.com This reaction is typically reversible and catalyzed by acid or base. masterorganicchemistry.commasterorganicchemistry.com However, under typical environmental pH conditions, the hydrolysis of simple aliphatic aldehydes is not considered a rapid or primary degradation pathway. ncert.nic.in
Oxidation: Atmospheric oxidation is a major abiotic degradation route for this compound. This process is primarily driven by reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). conicet.gov.arnih.gov
Reaction with •OH radicals: This is likely the dominant atmospheric removal process during the daytime. The reaction can proceed via two main pathways: abstraction of the aldehydic hydrogen atom or addition of the •OH radical to the carbon-carbon double bond. acs.org
Reaction with O₃ (Ozonolysis): Ozone can react with the C=C double bond, leading to the formation of a primary ozonide which then decomposes into smaller carbonyl compounds and Criegee intermediates. conicet.gov.arcopernicus.org
Reaction with Cl atoms: In marine and coastal environments, reaction with chlorine atoms can also be a significant degradation pathway for long-chain aldehydes. conicet.gov.ar
The products of these oxidation reactions are typically smaller, more oxygenated compounds, such as smaller aldehydes and carboxylic acids. nih.govacs.org
Biotic Degradation (e.g., Microbial Metabolism)
Microbial degradation is a crucial process for the removal of this compound from soil and water. nih.govclu-in.org Various bacteria and fungi possess the enzymatic machinery to break down aliphatic and unsaturated hydrocarbons. nih.govresearchgate.net The typical pathway for the biodegradation of an aldehyde involves an initial oxidation step. mdpi.comfrontiersin.org
The enzyme aldehyde dehydrogenase can oxidize this compound to its corresponding carboxylic acid, 2-methylundec-10-enoic acid. This resulting fatty acid can then be further metabolized by microbial cells through pathways such as β-oxidation, where the carbon chain is progressively shortened, ultimately leading to mineralization (conversion to CO₂ and water). researchgate.netfrontiersin.org Several bacterial genera, including Pseudomonas, Acinetobacter, and Rhodococcus, are known to degrade alkanes and related compounds and could potentially metabolize this compound. researchgate.net
Identification of Degradation Products and Intermediates
While specific studies identifying the degradation products of this compound are not available, the likely products can be inferred from studies of similar unsaturated aldehydes. nih.govacs.org
Abiotic Degradation Products: Atmospheric oxidation is expected to yield a variety of smaller, oxygenated molecules.
Oxidation at the double bond can lead to the formation of smaller aldehydes (e.g., propanal, butanal) and dicarbonyls (e.g., glyoxal). acs.org
Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid (2-methylundec-10-enoic acid) and peroxyacyl nitrates (PANs) in the presence of NOx. acs.orgcopernicus.org
Further fragmentation can lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂). acs.org
Biotic Degradation Products: The primary initial product of microbial metabolism is expected to be 2-methylundec-10-enoic acid. Subsequent degradation via β-oxidation would produce a series of shorter-chain fatty acids and acetyl-CoA, which enters the central metabolic cycles of the microorganism. researchgate.netfrontiersin.org
Table 2: Potential Degradation Products of this compound This table lists likely degradation products based on known degradation pathways of structurally similar compounds.
| Degradation Pathway | Potential Products / Intermediates | Reference Pathway |
|---|---|---|
| Atmospheric Oxidation (•OH, O₃) | Smaller aldehydes (e.g., nonanal, octanal), dicarbonyls, 2-methylundec-10-enoic acid, CO, CO₂ | Oxidation of unsaturated aldehydes acs.org |
| Photolysis | Radical species, ketenes, CO, smaller hydrocarbons | Aldehyde photochemistry researchgate.netcopernicus.org |
| Microbial Metabolism | 2-Methylundec-10-enoic acid, shorter-chain fatty acids, acetyl-CoA | Alkane and aldehyde biodegradation researchgate.netfrontiersin.org |
Factors Influencing Environmental Persistence and Transformation Kinetics of this compound
The environmental persistence and transformation of this compound, a monounsaturated fatty aldehyde, are dictated by a combination of its chemical structure and various environmental factors. nih.gov While specific kinetic studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the known reactivity of its functional groups—an aldehyde and a terminal carbon-carbon double bond—and from studies on analogous long-chain unsaturated aldehydes. The primary pathways for its environmental degradation are anticipated to be abiotic processes, such as atmospheric oxidation and photodegradation, and biotic processes, primarily microbial degradation in soil and water.
Abiotic Degradation
Abiotic degradation involves non-biological processes that break down the chemical. For this compound, the most significant of these are reactions with atmospheric oxidants and the influence of light.
Atmospheric Oxidation: Once volatilized into the atmosphere, unsaturated aldehydes are subject to rapid degradation by reaction with key tropospheric oxidants. rsc.orgnih.gov The primary daytime oxidant is the hydroxyl (OH) radical, while the nitrate (NO₃) radical is dominant at night. rsc.orgresearchgate.net Ozone (O₃) and chlorine (Cl) atoms also contribute to its breakdown. rsc.orgnih.gov The reaction can occur at two main sites: the aldehydic hydrogen and the C=C double bond. nih.gov The estimated atmospheric lifetimes for similar C7-C9 unsaturated aldehydes are typically short, with daytime reaction with OH radicals being the dominant loss process. researchgate.net This suggests that this compound is not likely to persist for long periods in the atmosphere or undergo long-range transport.
Photodegradation: Direct absorption of sunlight, particularly UV radiation, can lead to the breakdown of organic molecules, a process known as photodegradation or photolysis. wikipedia.org For aldehydes, this can involve the breaking of chemical bonds and the formation of reactive free radicals, which then participate in further degradation reactions. wikipedia.org Factors such as the intensity of sunlight, the presence of photosensitizing agents in the environment (e.g., humic substances in water), and the availability of oxygen can significantly influence the rate of photodegradation. researchgate.net
Hydrolysis: Due to its long carbon chain and predicted low water solubility, hydrolysis is not expected to be a major degradation pathway for this compound compared to oxidation and biodegradation.
Biotic Degradation
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from soil and aquatic environments.
Microbial Degradation: A wide variety of microorganisms, including bacteria and fungi, can utilize aliphatic and unsaturated hydrocarbons as sources of carbon and energy. mdpi.commdpi.comresearchgate.net The degradation of long-chain alkanes and alkenes is a well-documented microbial process. nih.gov The process for an unsaturated aldehyde like this compound would likely involve initial oxidation of the aldehyde group to a carboxylic acid, followed by beta-oxidation of the fatty acid chain. The terminal double bond may also be a site for initial enzymatic attack. mdpi.com The efficiency of biodegradation is influenced by several environmental factors.
Influencing Factors:
Temperature: Microbial activity and the rate of chemical reactions are highly dependent on temperature. Studies on other polyunsaturated aldehydes have shown that their persistence in seawater decreases significantly as temperature increases from 10°C to 20°C, with half-lives reducing from over 200 hours to as low as 60 hours. publish.csiro.auresearchgate.net
Oxygen Availability: Aerobic degradation, which uses oxygen, is generally a faster and more complete process for hydrocarbons than anaerobic degradation. core.ac.uk
Nutrient Availability: The presence of nutrients like nitrogen and phosphorus is essential for microbial growth and can be a limiting factor in the rate of biodegradation. core.ac.uk
Microbial Population: The presence of a microbial community already adapted to degrading hydrocarbons can significantly accelerate the breakdown of the compound. mdpi.com
The following tables summarize the key influencing factors and provide illustrative kinetic data for related compounds to contextualize the potential behavior of this compound.
Data Tables
Table 1: Summary of Factors Influencing the Environmental Degradation of this compound
| Factor | Environmental Compartment | Effect on Degradation Rate | Mechanism |
|---|---|---|---|
| Sunlight (UV Radiation) | Atmosphere, Surface Water | Increase | Initiates photodegradation and photooxidation by creating reactive species. wikipedia.org |
| Temperature | Atmosphere, Water, Soil | Increase | Increases rates of both chemical reactions and microbial metabolism. publish.csiro.auresearchgate.net |
| Atmospheric Oxidants (OH, NO₃, O₃) | Atmosphere | Increase | Chemical oxidation of the aldehyde and double bond functional groups. rsc.orgresearchgate.net |
| Oxygen (O₂) | Water, Soil | Increase | Essential for aerobic biodegradation, which is typically faster and more efficient. core.ac.uk |
| Microbial Activity | Water, Soil | Increase | Primary pathway for biotic degradation in soil and water systems. mdpi.commdpi.com |
| Nutrient Availability (N, P) | Water, Soil | Increase | Supports microbial growth, enhancing the rate of biodegradation. core.ac.uk |
Table 2: Illustrative Atmospheric Lifetimes of Representative Unsaturated Aldehydes with Respect to Major Tropospheric Oxidants
Note: This table presents data for other unsaturated aldehydes to illustrate the relative importance of different atmospheric degradation pathways. Specific data for this compound is not available.
| Compound | Lifetime vs. OH (Day) | Lifetime vs. NO₃ (Night) | Lifetime vs. O₃ | Primary Daytime Sink | Primary Nighttime Sink |
|---|---|---|---|---|---|
| trans-2-Heptenal | ~7 hours | ~20 minutes | ~1.6 days | OH Reaction | NO₃ Reaction |
| trans-2-Octenal | ~6 hours | ~16 minutes | ~1.8 days | OH Reaction | NO₃ Reaction |
| trans-2-Nonenal | ~5 hours | ~15 minutes | ~2.1 days | OH Reaction | NO₃ Reaction |
Data adapted from Colmán et al., 2015. rsc.orgconicet.gov.ar Lifetimes are calculated based on typical atmospheric oxidant concentrations.
Future Directions and Emerging Research Areas
Advanced Analytical Technologies for Trace Analysis
The detection and quantification of volatile organic compounds like 2-methylundec-10-enal, especially at trace levels, is critical for applications in fields ranging from food science to chemical ecology. Current analytical methods often rely on gas chromatography-mass spectrometry (GC-MS). mdpi.com However, the drive for greater sensitivity, selectivity, and real-time analysis is pushing the development of more advanced technologies.
Future research will likely focus on the application of techniques such as:
Solid-Phase Microextraction (SPME)-GC-MS: This method, which has been successfully used for characterizing complex matrices like propolis, offers a solvent-free approach to sample preparation and can be adapted for the analysis of this compound. mdpi.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with advanced detectors like Orbitrap: This technology provides high-resolution mass data, which is crucial for the unambiguous identification of isomers and metabolites in complex biological samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information, which is particularly useful for identifying isomeric compounds. frontiersin.org
These advanced analytical methods will be instrumental in elucidating the role of this compound in various systems and for quality control in its potential applications.
Exploiting Chemoenzymatic Pathways for Sustainable Production
The demand for enantiomerically pure chiral compounds is growing, and chemoenzymatic synthesis offers a sustainable and efficient alternative to traditional chemical methods. bohrium.com This approach combines the selectivity of biocatalysts with the versatility of chemical reactions. bohrium.commdpi.com
For the production of chiral aldehydes like this compound, several chemoenzymatic strategies hold promise:
Enzyme Cascades: Multi-enzyme cascades, inspired by metabolic pathways, can be designed to convert simple starting materials into complex chiral molecules in a one-pot reaction, minimizing waste and improving efficiency. bohrium.comrsc.org
Aldolases: Type II aldolases have shown potential in catalyzing the addition of fluoropyruvate to various aldehydes, suggesting that similar enzymatic approaches could be developed for the synthesis of other functionalized aldehydes. nih.gov
Reductases and Oxidases: The selective reduction of carboxylic acids or the oxidation of corresponding alcohols using enzymes like carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs) can provide a green route to aldehyde synthesis. mdpi.com
The development of robust and efficient chemoenzymatic routes for the synthesis of (R)- and (S)-2-methylundec-10-enal will be a key area of future research.
Integration of Computational and Experimental Approaches in Reaction Discovery
The synergy between computational modeling and experimental work is revolutionizing the field of reaction discovery and optimization. nih.gov Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can provide deep mechanistic insights into reaction pathways, transition states, and stereoselectivity. aiche.orgnd.edumdpi.com
In the context of this compound, computational studies can be employed to:
Predict Reaction Outcomes: Model the stereoselectivity of reactions like the Mukaiyama aldol (B89426) reaction to predict the optimal conditions for the synthesis of a specific stereoisomer. nd.edu
Understand Solvent Effects: Investigate the role of the solvent in influencing reaction rates and enantioselectivity, as has been demonstrated for proline-catalyzed aldol reactions. mdpi.com
Design Novel Catalysts: Computationally screen potential organocatalysts or enzyme variants for improved activity and selectivity in the synthesis of chiral aldehydes. nih.govrsc.org
The integration of these computational tools with experimental validation will accelerate the development of efficient and selective synthetic methods for this compound and its derivatives.
Unraveling Complex Chemoecological Networks
Long-chain aldehydes play a crucial role in the chemical communication of insects, acting as pheromones that mediate behaviors such as mating, aggregation, and alarm signaling. slu.seganeshremedies.comalfa-chemistry.com The specific structure of these molecules, including chain length, position of double bonds, and stereochemistry, is critical for their biological activity. wikipedia.org
Future research on this compound in this context could involve:
Identifying its Role in Insect Communication: Investigating whether this compound or its derivatives are used as pheromones by any insect species. This would involve the collection and analysis of insect-derived volatile compounds.
Structure-Activity Relationship Studies: Synthesizing analogs of this compound with variations in the methyl group position, double bond location, and stereochemistry to understand how these structural features affect their biological activity.
Biosynthetic Pathway Elucidation: In many insects, pheromones are derived from fatty acids through a series of enzymatic modifications. wikipedia.org Unraveling the biosynthetic pathway of this compound in a relevant insect species could provide insights into the evolution of chemical signaling.
Understanding the chemoecological role of this compound could lead to the development of novel and species-specific pest management strategies. ganeshremedies.com
Bio-inspired Synthesis of Enals
Nature provides a rich source of inspiration for the development of novel synthetic methodologies. rsc.org The intricate molecular architectures found in natural products are often assembled through elegant and efficient biosynthetic pathways. jst.go.jp
Bio-inspired approaches to the synthesis of enals like this compound could include:
Organocatalysis: Mimicking the action of enzymes with small organic molecules as catalysts. Organocatalytic methods have been successfully applied to the synthesis of various α,β-unsaturated aldehydes and other complex molecules. researchgate.netnih.gov
Tandem Reactions: Designing reaction cascades that mimic biosynthetic pathways, where multiple bond-forming events occur in a single pot. This approach has been used in the total synthesis of complex natural products. nih.gov
Biomimetic Reactions in Aqueous Media: Developing synthetic reactions that can be performed in water, mimicking the cellular environment. N-Heterocyclic Carbene (NHC)-catalyzed reactions are a prime example of bio-inspired catalysis in aqueous conditions. rsc.org
Q & A
Q. What are the established synthetic pathways for 2-Methylundec-10-enal, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves aldol condensation or olefin metathesis. For optimization, systematically vary catalysts (e.g., Grubbs catalyst for metathesis), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. toluene). Monitor reaction progress via TLC or GC-MS. Characterize intermediates and final products using H/C NMR and FT-IR to confirm structural integrity. Purity should be assessed via HPLC with ≥95% threshold .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatility assessment and nuclear magnetic resonance (NMR) for stereochemical confirmation. For purity, employ high-performance liquid chromatography (HPLC) with a C18 column. Differential scanning calorimetry (DSC) can determine melting points, while UV-Vis spectroscopy quantifies molar absorptivity. Cross-validate results with literature-reported retention indices and spectral databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing datasets to identify outliers. Replicate experiments under controlled conditions (e.g., standardized NMR solvent, 500 MHz+ instruments). Use computational tools like density functional theory (DFT) to simulate expected spectra and compare with empirical data. Discrepancies may arise from isomerization or impurities; verify via column chromatography or recrystallization .
Q. What experimental designs are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : Design dose-response assays with varying substituents (e.g., methyl group position) and measure bioactivity (e.g., IC). Use isosteric replacements to isolate electronic vs. steric effects. Pair with molecular docking studies to predict binding affinities. Validate via site-directed mutagenesis if targeting enzymes. Statistical analysis (ANOVA, p < 0.05) ensures robustness .
Q. How should researchers address reproducibility challenges in synthesizing this compound under inert conditions?
- Methodological Answer : Standardize Schlenk line techniques or glovebox use to exclude moisture/oxygen. Pre-dry solvents (e.g., molecular sieves for THF) and reagents. Document catalyst activation steps (e.g., degassing). Include negative controls (e.g., reactions without catalyst) to confirm necessity of inert conditions. Share detailed protocols in supplementary materials for peer validation .
Q. What strategies mitigate ethical concerns when handling this compound’s potential toxicity?
- Methodological Answer : Follow Globally Harmonized System (GHS) guidelines for hazard communication. Perform in vitro toxicity screening (e.g., Ames test, LC in cell lines) before in vivo studies. Use fume hoods and personal protective equipment (PPE) during synthesis. Document waste disposal methods (e.g., neutralization protocols) in ethics approval forms .
Cross-Disciplinary and Methodological Integration
Q. How can computational chemistry enhance experimental studies of this compound’s reactivity?
- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian, ORCA) to model transition states in key reactions like epoxidation. Compare computed activation energies with experimental Arrhenius plots. Machine learning algorithms (e.g., random forests) can predict optimal reaction conditions from historical data. Validate predictions via high-throughput screening .
Q. What gaps exist in the literature on this compound’s environmental fate, and how can they be addressed?
- Methodological Answer : Limited data on biodegradation pathways and bioaccumulation. Design microcosm studies to track degradation products via LC-MS/MS. Use C-labeled compounds to quantify mineralization rates. Collaborate with ecotoxicologists to assess trophic transfer risks. Publish raw datasets in open-access repositories to enable meta-analyses .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Boiling Point | GC-MS | 245–250°C at 760 mmHg | |
| LogP (Octanol-Water) | HPLC | 4.2 ± 0.3 | |
| H NMR (CDCl) | 500 MHz NMR | δ 0.89 (t, 3H), 5.80 (m, 1H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
